(S)-Dimethyl 2-(4-iodobenzamido)pentanedioate
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Overview
Description
(S)-Dimethyl 2-(4-iodobenzamido)pentanedioate is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of an iodinated benzamido group attached to a pentanedioate backbone, making it a valuable molecule for studying biochemical interactions and developing therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Dimethyl 2-(4-iodobenzamido)pentanedioate typically involves a multi-step process. One common method starts with the preparation of the iodinated benzamido precursor, which is then coupled with a pentanedioate derivative. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(S)-Dimethyl 2-(4-iodobenzamido)pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the iodine atom or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamido compounds .
Scientific Research Applications
(S)-Dimethyl 2-(4-iodobenzamido)pentanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate protein-ligand interactions and enzyme activity.
Medicine: It serves as a precursor for developing radiolabeled compounds for imaging and therapeutic purposes, particularly in cancer research.
Industry: The compound is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (S)-Dimethyl 2-(4-iodobenzamido)pentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodinated benzamido group plays a crucial role in binding to these targets, often through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
(S)-2-(3-((S)-1-carboxy-5-(4-iodobenzamido)pentyl)ureido)pentanedioic acid: This compound shares a similar structure but includes a urea moiety, which can affect its binding properties and biological activity.
(S)-2-(3-((S)-1-carboxy-5-(4-iodobenzylamino)pentyl)ureido)pentanedioic acid: Another related compound with a benzylamino group instead of a benzamido group, leading to different chemical reactivity and applications.
Uniqueness
(S)-Dimethyl 2-(4-iodobenzamido)pentanedioate is unique due to its specific structural features, such as the iodinated benzamido group and the pentanedioate backbone. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable tool in various research fields .
Properties
Molecular Formula |
C14H16INO5 |
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Molecular Weight |
405.18 g/mol |
IUPAC Name |
dimethyl (2S)-2-[(4-iodobenzoyl)amino]pentanedioate |
InChI |
InChI=1S/C14H16INO5/c1-20-12(17)8-7-11(14(19)21-2)16-13(18)9-3-5-10(15)6-4-9/h3-6,11H,7-8H2,1-2H3,(H,16,18)/t11-/m0/s1 |
InChI Key |
GUIAUTJTUAVNMG-NSHDSACASA-N |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)I |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)I |
Origin of Product |
United States |
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